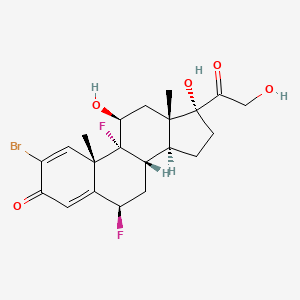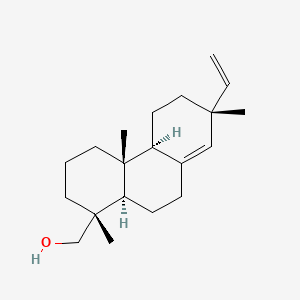![molecular formula C48H91NO8 B1252166 (Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B1252166.png)
(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galactosylceramide (d18:1/24:1(15Z)), also known as (Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide, is a non-acidic monoglycosphingolipid. It consists of a sphingolipid backbone with one carbohydrate moiety attached to a ceramide unit. This compound is a type of glycosphingolipid, which plays a crucial role in cellular interactions and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galactosylceramide (d18:1/24:1(15Z)) typically involves the glycosylation of ceramide precursors. The ceramide backbone is synthesized through a series of reactions, including the condensation of sphingosine with fatty acids. The glycosylation step involves the attachment of a galactose moiety to the ceramide backbone using glycosyltransferase enzymes .
Industrial Production Methods
Industrial production of Galactosylceramide (d18:1/24:1(15Z)) often employs biotechnological methods, utilizing microbial or enzymatic synthesis. These methods offer higher yields and specificity compared to traditional chemical synthesis. The use of recombinant enzymes and genetically modified microorganisms has been explored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Galactosylceramide (d18:1/24:1(15Z)) undergoes various chemical reactions, including:
Oxidation: The ceramide backbone can be oxidized to form ceramide-1-phosphate.
Reduction: Reduction reactions can modify the sphingosine backbone.
Substitution: Substitution reactions can occur at the carbohydrate moiety, leading to the formation of different glycosphingolipids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and glycosyltransferase enzymes for glycosylation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various glycosphingolipids, such as glucosylceramide and lactosylceramide. These products have distinct biological functions and are involved in different cellular processes .
Scientific Research Applications
Galactosylceramide (d18:1/24:1(15Z)) has a wide range of scientific research applications:
Mechanism of Action
Galactosylceramide (d18:1/24:1(15Z)) exerts its effects through its interaction with cellular membranes and signaling pathways. It is involved in the formation of lipid rafts, which are microdomains in the cell membrane that play a role in signal transduction. The compound interacts with various proteins and receptors, modulating their activity and influencing cellular processes such as differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Glucosylceramide (d181/241(15Z)): Similar to Galactosylceramide, but with a glucose moiety instead of galactose.
Ceramide (d181/241(15Z)): Lacks the carbohydrate moiety, serving as a precursor for glycosphingolipids.
Uniqueness
Galactosylceramide (d18:1/24:1(15Z)) is unique due to its specific carbohydrate moiety, which imparts distinct biological functions. It is particularly important in the nervous system, where it is involved in myelin formation and neuronal function. Its role in disease mechanisms and potential therapeutic applications also sets it apart from other glycosphingolipids .
Properties
Molecular Formula |
C48H91NO8 |
|---|---|
Molecular Weight |
810.2 g/mol |
IUPAC Name |
(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide |
InChI |
InChI=1S/C48H91NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,41-43,45-48,50-51,53-55H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)/b18-17-,37-35+/t41-,42+,43+,45-,46-,47+,48+/m0/s1 |
InChI Key |
WBOZIXHPUPAOIA-JMDWBTAUSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |
Synonyms |
C 24-cerebroside N-nervonylgalactosylsphingosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[(3Ar,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] 3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1252103.png)


